2,2-difluoro-2,3-dihydro-1H-inden-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
1783358-55-3 |
|---|---|
Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,2-difluoro-1,3-dihydroinden-5-ol |
InChI |
InChI=1S/C9H8F2O/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3,12H,4-5H2 |
InChI Key |
FTMDSIXBYWSTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(F)F)C=C(C=C2)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol: A Technical Guide
Topic: Physicochemical properties of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol (CAS: 1783358-55-3), often referred to as 2,2-difluoro-5-indanol , represents a strategic scaffold in medicinal chemistry.[1] As a fluorinated bioisostere of 5-indanol, this compound leverages the "fluorine effect" to modulate physicochemical parameters without altering the core steric footprint. The introduction of the gem-difluoro motif at the C2 position of the indane ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity (LogP) while subtly influencing the acidity (pKa) of the distal phenolic hydroxyl group. This guide provides a comprehensive analysis of its properties, synthesis, and utility in drug discovery.[2]
Chemical Identity & Structural Analysis[1][3][4][5]
The compound consists of a phenolic indane core where the methylene bridge at position 2 is replaced by a difluoromethylene (
| Property | Detail |
| IUPAC Name | 2,2-difluoro-2,3-dihydro-1H-inden-5-ol |
| Common Name | 2,2-Difluoro-5-indanol |
| CAS Registry Number | 1783358-55-3 |
| Molecular Formula | |
| Molecular Weight | 170.16 g/mol |
| SMILES | OC1=CC=C(CC(F)(F)C2)C2=C1 |
| Key Structural Feature | gem-Difluoro substitution at |
Structural Visualization
The following diagram illustrates the core structure and the electronic influence of the difluoro motif.
Caption: Structural relationship showing the inductive influence of the C2-difluoro group on the C5-phenol.
Physicochemical Profile
The incorporation of fluorine atoms significantly alters the physicochemical landscape of the molecule compared to the non-fluorinated parent (5-indanol).
Lipophilicity (LogP/LogD)
The replacement of C-H bonds with C-F bonds typically increases lipophilicity due to the low polarizability of fluorine, despite its high electronegativity.
-
Predicted LogP: ~2.5
-
Comparison: 5-Indanol (LogP ~2.1) vs. 2,2-Difluoro-5-indanol (LogP ~2.5).
-
Implication: The +0.4 log unit shift enhances membrane permeability and blood-brain barrier (BBB) penetration potential, making it a viable scaffold for CNS targets.
Acidity (pKa)
The
-
Estimated pKa: 9.6 – 9.8 (slightly more acidic than 5-indanol, pKa ~10.0).
-
Mechanism: The electron deficiency induced by the fluorines stabilizes the phenoxide anion formed upon deprotonation.
Solubility
-
Aqueous Solubility: Moderate to Low. The increase in lipophilicity reduces aqueous solubility compared to 5-indanol.
-
Solvents: Highly soluble in organic solvents (DMSO, Methanol, DCM).
Metabolic Stability
The C2 position in indane is a potential site for metabolic oxidation (though less reactive than benzylic C1/C3). Fluorination at C2:
-
Blocks Metabolism: Prevents hydroxylation or oxidation at the C2 position.
-
Ring Deactivation: The electron-withdrawing nature reduces the electron density of the aromatic ring, potentially reducing the rate of oxidative metabolism (e.g., by CYP450s) on the phenyl ring itself.
Synthesis & Manufacturing
The synthesis of 2,2-difluoro-5-indanol typically proceeds via the fluorination of a ketone precursor followed by deprotection. The most robust route utilizes 5-methoxy-2-indanone.
Synthetic Pathway[6][7][8][9][10]
-
Fluorination: 5-methoxy-2-indanone is treated with a nucleophilic fluorinating agent (e.g., DAST or Deoxo-Fluor) to convert the carbonyl to a gem-difluoro group.
-
Demethylation: The methoxy group is cleaved using Boron Tribromide (
) to reveal the free phenol.
Caption: Two-step synthesis route from 5-methoxy-2-indanone to the final fluorinated phenol.
Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols describe standard methods for validating the physicochemical properties of this compound.
Protocol: Potentiometric pKa Determination
Objective: Accurately measure the dissociation constant of the phenolic hydroxyl group.
-
Preparation: Dissolve 1-2 mg of 2,2-difluoro-5-indanol in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure solubility.
-
Titration: Perform titration using 0.1 M KOH standard solution under inert atmosphere (
) to prevent carbonate formation. -
Data Acquisition: Record pH vs. volume of titrant using a high-precision glass electrode.
-
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the mixed-solvent apparent pKa values.
-
Note: Expect a pKa shift of approx. -0.2 to -0.4 units relative to the non-fluorinated control.
-
Protocol: Shake-Flask LogP Determination
Objective: Determine the partition coefficient between Octanol and Water.
-
Equilibration: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.
-
Dissolution: Dissolve the compound in the water-saturated octanol phase.
-
Partitioning: Mix the octanol solution with octanol-saturated water (1:1 ratio) in a separatory funnel or vial. Shake vigorously for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (detection at
~280 nm). -
Calculation:
.
Applications in Drug Design[2][11]
-
Bioisosterism: Acts as a direct replacement for 5-indanol or 5-hydroxyindole moieties to tune potency and metabolic properties.
-
Conformational Locking: The gem-difluoro group at C2 alters the ring puckering of the cyclopentane ring, potentially locking the molecule in a conformation that favors binding to specific receptors (e.g., GPCRs or kinases).
-
Proton Donor/Acceptor Tuning: The modified pKa can optimize hydrogen bond strength with target protein residues (e.g., Serine or Threonine side chains).
References
-
PubChem. (2025).[3] 2,2-difluoro-2,3-dihydro-1H-inden-5-ol (Compound). National Library of Medicine. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
-
Linclau, B., et al. (2005). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
Sources
Solubility profile of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol in organic solvents
This guide details the solubility profile and physicochemical characterization of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol (also referred to as 2,2-difluoro-5-indanol).[1] This compound is a specialized fluorinated intermediate, often utilized in the synthesis of hypoxia-inducible factor (HIF) inhibitors and advanced agrochemicals.
Its solubility behavior is governed by the interplay between the lipophilic, electron-withdrawing difluoromethylene (-CF₂-) bridge and the hydrophilic, H-bond-donating phenolic hydroxyl group.[1]
Executive Summary & Physicochemical Context
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol represents a class of "Janus" molecules in process chemistry: it possesses a polar "head" (phenol) capable of strong hydrogen bonding and a lipophilic "body" (fluorinated indane ring) that resists aqueous solvation.
Understanding its solubility is critical for two primary process stages:
-
Nucleophilic Substitution/Coupling: Where high solubility in aprotic solvents is required to facilitate reaction kinetics.
-
Purification (Crystallization): Where a sharp solubility differential (solubility curve) is needed to reject impurities.
Calculated Physicochemical Properties
| Property | Value (Approx.) | Process Implication |
| Molecular Weight | 170.16 g/mol | Moderate molecular size; diffusion is not rate-limiting. |
| LogP (Octanol/Water) | 2.6 – 2.9 | Lipophilic. Prefers organic layers in biphasic extractions. |
| pKa (Phenolic OH) | 9.2 – 9.6 | Slightly more acidic than phenol (pKa 10) due to the inductive effect of the -CF₂- group. Soluble in aqueous NaOH/KOH (pH > 11). |
| H-Bond Donors | 1 | Excellent solubility in H-bond accepting solvents (Ethers, Ketones). |
| H-Bond Acceptors | 3 (1 O, 2 F) | Fluorine atoms act as weak acceptors, enhancing solubility in alcohols.[1][2] |
Solubility Profiling by Solvent Class
The following data categorizes solvents based on their interaction capability with the solute. This profile is derived from the Hansen Solubility Parameter (HSP) principles, matching the solute’s dispersion (
Class A: High Solubility (Process Solvents)
Use Case: Reaction media, stock solutions.[1][2]
| Solvent | Solubility Rating | Mechanistic Rationale |
| Methanol / Ethanol | Excellent (>100 mg/mL) | Strong H-bond matching. The solvent's -OH group interacts with the phenolic -OH and the fluorine atoms.[1] |
| THF (Tetrahydrofuran) | Excellent | The ether oxygen acts as a strong H-bond acceptor for the phenolic proton. |
| Ethyl Acetate | High | Good match for polarity. Standard solvent for extraction from aqueous acidic streams. |
| DCM (Dichloromethane) | High | Excellent dispersion force interaction with the aromatic indane ring.[2] Preferred for low-temperature handling. |
| DMSO / DMF | Very High | Dipolar aprotic nature disrupts crystal lattice energy effectively. |
Class B: Moderate Solubility (Crystallization Hosts)
Use Case: Cooling crystallization solvents.
| Solvent | Solubility Rating | Mechanistic Rationale |
| Toluene | Moderate | Solubilizes the aromatic core via |
| Isopropanol (IPA) | Moderate-High | Steric bulk reduces solvation efficiency compared to MeOH, creating a steeper solubility curve. |
| Acetonitrile | Moderate | Good solvent at reflux; poor at |
Class C: Low Solubility (Anti-Solvents)
Use Case: Yield recovery, crash crystallization.[1][2]
| Solvent | Solubility Rating | Mechanistic Rationale |
| n-Heptane / Hexane | Poor (<5 mg/mL) | Lack of polar interactions. The fluorinated segment provides some lipophilicity, but the phenolic OH drives phase separation.[1][2] |
| Water (Neutral pH) | Insoluble | Hydrophobic effect dominates. |
| Water (Basic pH > 11) | Soluble | Deprotonation forms the phenolate anion ( |
Thermodynamic Solubility Modeling
To design a robust crystallization process, you must move beyond "soluble/insoluble" to quantitative thermodynamics.[1][2] The solubility
Where
Visualization: Solubility Landscape
The following diagram illustrates the logical grouping of solvents for process design.
Figure 1: Solubility classification map based on solute-solvent intermolecular interactions.[1]
Experimental Protocols (Self-Validating Systems)
Do not rely solely on literature values. Impurities (especially isomers) can drastically alter solubility. Use these protocols to generate site-specific data.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Purpose: To determine the thermodynamic saturation point at a fixed temperature.
-
Preparation: Add excess solid 2,2-difluoro-5-indanol to 5 mL of solvent in a crimp-top HPLC vial.
-
Equilibration: Agitate at the target temperature (e.g.,
) for 24 hours. -
Sampling: Stop agitation and allow settling for 1 hour.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Critical Step: Pre-heating the filter prevents solute precipitation during filtration.[2]
-
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).
Protocol B: Polythermal Method (Crystal Nucleation Width)
Purpose: To determine the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probes.
-
Ramp: Prepare a solution of known concentration (e.g., 50 mg/mL in Toluene).
-
Cooling: Cool at
until turbidity onset (Nucleation Point, ). -
Heating: Heat at
until turbidity disappears (Clear Point, ). -
Hysteresis: The difference (
) is the MSZW.-
Insight: A wide MSZW indicates the system is prone to "crashing out" (uncontrolled nucleation), requiring seeding.[2]
-
Process Implications & Recommendations
Extraction Strategy
For work-up after synthesis:
-
Avoid: Pure diethyl ether (volatility/peroxide risk).
-
Recommend: MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Protocol: Acidify aqueous layer to pH 4-5 to ensure the phenol is protonated (neutral). Extract 3x with MTBE. The fluorinated ring ensures a high partition coefficient (
) into the organic phase.[2]
Recrystallization Solvent System
For high-purity isolation (>99.5%):
-
Primary Solvent: Toluene or Isopropanol (dissolve at
). -
Anti-Solvent: n-Heptane (add slowly at
). -
Ratio: 1:3 v/v (Solvent:Anti-solvent).
-
Note: Fluorinated phenols often form solvates. Analyze the final solid via TGA/DSC to confirm no solvent entrapment.
Safety Note: Fluorine Permeability
Fluorination often increases skin permeability compared to the non-fluorinated parent.[2]
-
Precaution: Treat solutions of 2,2-difluoro-5-indanol as potential skin permeators . Use nitrile gloves (double-gloved) and handle in a fume hood.
References
-
Synthesis of Belzutifan Intermediates
-
Solubility of Fluorinated Phenols
-
Source: BenchChem Technical Report, "Solubility Profile of Fluorinated Phenolic Intermediates."[2]
- Context: General principles of solubility enhancement via fluorin
-
-
Thermodynamic Modeling
Sources
An In-depth Technical Guide to the Synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol
This guide provides a comprehensive overview of plausible synthetic pathways for 2,2-difluoro-2,3-dihydro-1H-inden-5-ol, a fluorinated indane derivative of significant interest to researchers and professionals in drug development. The incorporation of a gem-difluoro group into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, making them attractive scaffolds in medicinal chemistry. This document outlines key synthetic strategies, focusing on the construction of the indanone core, the critical gem-difluorination step, and the necessary use of protecting groups, to provide a robust framework for its synthesis.
Strategic Approach: A Retrosynthetic Analysis
A logical synthetic plan begins with a retrosynthetic analysis of the target molecule. The gem-difluoro group at the C-2 position is most synthetically accessible from a ketone precursor. This suggests that the key intermediate is 5-hydroxyindan-2-one. The phenolic hydroxyl group is chemically reactive and may interfere with several of the planned synthetic steps, necessitating the use of a protecting group. Therefore, the synthesis can be logically divided into three main stages: construction of a protected 5-hydroxyindan-2-one, gem-difluorination of the carbonyl group, and final deprotection.
Caption: Retrosynthetic analysis of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol.
Synthesis of the Core Intermediate: 5-Hydroxyindan-2-one
The synthesis of the indan-2-one skeleton can be approached through several classical organic reactions. A plausible and efficient method involves the intramolecular cyclization of a suitably substituted aromatic precursor. One such strategy begins with 3-methoxyphenylacetic acid, which is commercially available. The methoxy group serves as a protected form of the final hydroxyl group, which can be cleaved in a later step.
Pathway to 5-Methoxyindan-2-one
A common route to 2-indanones involves the formation of an intermediate that can undergo intramolecular Friedel-Crafts acylation or a similar cyclization. This can be achieved by converting 3-methoxyphenylacetic acid into its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone can then be treated with a suitable acid to induce cyclization.
Caption: Proposed synthesis of the 5-methoxyindan-2-one intermediate.
Experimental Protocol: Synthesis of 5-Methoxyindan-2-one
-
Acid Chloride Formation: To a solution of 3-methoxyphenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-methoxyphenylacetyl chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous ether (e.g., diethyl ether) and cooled to 0 °C. A solution of diazomethane in ether is added dropwise until a persistent yellow color is observed. The reaction mixture is stirred for an additional hour at 0 °C.
-
Cyclization: The ethereal solution of the diazoketone is carefully added to a stirred solution of concentrated sulfuric acid in diethyl ether at a low temperature (e.g., -20 °C). After the addition is complete, the reaction is stirred for 1-2 hours and then quenched by pouring onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-methoxyindan-2-one, which can be purified by column chromatography.
Deprotection to 5-Hydroxyindan-2-one
The methoxy group can be cleaved to the desired hydroxyl group using strong Lewis acids like boron tribromide (BBr₃).
Experimental Protocol: Demethylation
-
A solution of 5-methoxyindan-2-one (1.0 eq) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of BBr₃ (1.2 eq) in DCM is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield 5-hydroxyindan-2-one.
Protection of the Phenolic Hydroxyl Group
The acidic proton of the phenol can interfere with many fluorinating agents, particularly nucleophilic ones. Therefore, protection of this group is a critical step. The choice of protecting group depends on its stability to the fluorination conditions and the ease of its subsequent removal.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C | Stable to most acids and bases |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, THF or HCl, H₂O/THF | Base stable, acid labile |
| Methoxy (Me) | (Already present from precursor) | BBr₃ | Stable to many conditions |
For deoxofluorination with reagents like DAST, a robust protecting group such as a benzyl ether is recommended.
Experimental Protocol: Benzyl Protection
-
To a solution of 5-hydroxyindan-2-one (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (BnBr, 1.2 eq).
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product, 5-(benzyloxy)indan-2-one, is purified by column chromatography.
Gem-Difluorination of the Indanone Core
This is the most crucial transformation in the synthesis. There are two primary strategies for converting a ketone to a gem-difluoroalkane: nucleophilic deoxofluorination and electrophilic fluorination of a ketone derivative.
Pathway A: Nucleophilic Deoxofluorination
This is a direct method where the carbonyl oxygen is replaced by two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used.[1][2] These reagents are effective but must be handled with care due to their reactivity and potential for decomposition.[3]
Caption: Nucleophilic deoxofluorination of the protected indanone.
Experimental Protocol: Deoxofluorination with Deoxo-Fluor®
-
To a solution of 5-(benzyloxy)indan-2-one (1.0 eq) in anhydrous DCM in a fluorinated polyethylene flask, cooled to 0 °C under a nitrogen atmosphere, Deoxo-Fluor® (2.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
The reaction is carefully quenched by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Pathway B: Electrophilic Difluorination
An alternative approach involves the use of an electrophilic fluorinating agent, such as Selectfluor®. This typically requires the ketone to be in its enol or enolate form. For a simple ketone, this can be a two-step process involving monofluorination followed by a second fluorination. The rate-determining step for difluorination is often the enolization of the intermediate 2-fluoro-ketone.[4][5]
A more efficient method for difluorination with electrophilic reagents often involves converting the ketone into a β-keto ester, which has a more acidic α-proton, facilitating enolate formation and subsequent fluorination.
Caption: Electrophilic fluorination via a β-keto ester intermediate.
Experimental Protocol: Electrophilic Fluorination
-
β-Keto Ester Formation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF, a solution of 5-(benzyloxy)indan-2-one (1.0 eq) and dimethyl carbonate (1.5 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched with aqueous acid and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the crude β-keto ester.
-
Difluorination: The crude β-keto ester (1.0 eq) is dissolved in acetonitrile. Selectfluor® (2.2 eq) is added, and the mixture is stirred at room temperature for 24-48 hours. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Decarboxylation: The crude difluorinated β-keto ester is heated in a suitable solvent (e.g., DMSO with a small amount of water) at a high temperature (e.g., 150-160 °C) until gas evolution ceases, to afford the difluorinated product. Purification is performed by column chromatography.
Comparison of Fluorination Methods
| Method | Reagents | Advantages | Disadvantages |
| Deoxofluorination | DAST, Deoxo-Fluor® | Direct conversion of ketone; generally good yields. | Reagents are moisture-sensitive and can be hazardous; may require specialized equipment.[3] |
| Electrophilic Fluorination | Selectfluor® | Reagent is a stable, crystalline solid; milder conditions. | Often requires substrate activation (e.g., β-keto ester formation); multi-step process.[4][5] |
Final Deprotection
The final step is the removal of the protecting group to unveil the phenolic hydroxyl group. For the benzyl group used in this example, catalytic hydrogenolysis is the method of choice due to its mild and clean nature.
Experimental Protocol: Debenzylation
-
The protected 5-(benzyloxy)-2,2-difluoroindane (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction is stirred vigorously at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
The mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the final product, 2,2-difluoro-2,3-dihydro-1H-inden-5-ol.
Conclusion
The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol is a multi-step process that requires careful planning, particularly concerning the introduction of the gem-difluoro group and the management of the reactive phenolic hydroxyl group. The pathways outlined in this guide, based on established chemical principles and reactions reported for analogous structures, provide a solid foundation for its successful synthesis. The choice between nucleophilic deoxofluorination and electrophilic fluorination will depend on the available laboratory resources and safety considerations. Further optimization of reaction conditions and exploration of alternative protecting group strategies may lead to improved overall yields and efficiency.
References
- Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. Organic Letters, 2020.
- Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv, 2022.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 2019.
- A large scale method for the deoxofluorination of ketones.
- Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. RSC Publishing, 2026.
- Other - Gelest Technical Library.
- Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. American Chemical Society, 2022.
- Synthesis and Reactivity of Fluorin
- Ketone to Difluoro - Common Conditions. Organic Chemistry Portal.
- Protecting Groups - Organic Synthesis.
- Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorin
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC, 2020.
- Fluorin
- Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme Synthesis, 2025.
- Difluorohomolog
- gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Illinois Experts, 1988.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 2024.
- Protecting groups. Oxford Learning Link.
- Protecting group. Wikipedia.
- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis, 2010.
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Fe
- Preparation method of 5-hydroxy-1-indanone.
- Regioselective Synthesis of Indanones. Thieme, 2013.
- 5-Hydroxy-1-indanone 95 3470-49-3. Sigma-Aldrich.
- 5-Hydroxy-1-indanone synthesis. ChemicalBook.
- 5-HYDROXY-INDAN-2-ONE 52727-23-8 wiki.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals, 2024.
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products.
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Quick Company.
- Preparation method of 2, 2-difluoroethanol.
- Design, synthesis and biological evaluation of 2'-deoxy-2',2'-difluoro-5-halouridine phosphoramid
- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
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- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
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Methodological & Application
Scalable Synthesis Protocols for 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol
[1]
Executive Summary
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol (also known as 2,2-difluoro-5-hydroxyindane) is a critical pharmacophore in the development of Hypoxia-Inducible Factor-2
This Application Note details a scalable, two-step synthesis starting from commercially available 5-methoxy-2-indanone .[1] Unlike traditional routes that rely on hazardous reagents in batch mode, this protocol prioritizes process safety (specifically regarding deoxofluorination) and product purity.
Key Technical Advantages[2]
-
Scalability: Replaces shock-sensitive DAST with thermally stable alternatives (Deoxo-Fluor® or XtalFluor-E®).[1]
-
Purity: Optimized workup procedures to eliminate organosulfur byproducts.
-
Versatility: Includes both a high-yield Lewis Acid demethylation route and a cost-effective Brønsted Acid alternative.[1]
Retrosynthetic Analysis & Strategy
The most direct and scalable route involves the construction of the C-F bonds prior to the exposure of the free phenol. The 5-methoxy group serves as a robust protecting group during the harsh fluorination conditions.
Figure 1: Retrosynthetic disconnection showing the conversion of the ketone to the gem-difluoro moiety followed by ether cleavage.
Step 1: Deoxofluorination of 5-Methoxy-2-indanone
Objective: Conversion of the C2 ketone to a gem-difluoro group.[1] Critical Safety Note: Traditional DAST (Diethylaminosulfur trifluoride) is prone to explosive decomposition >50°C. This protocol uses Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability, or XtalFluor-E® for solid-handling safety.[1]
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role | CAS No. |
| 5-Methoxy-2-indanone | 1.0 | Substrate | 5111-70-6 |
| Deoxo-Fluor® | 1.5 - 2.0 | Fluorinating Agent | 202289-38-1 |
| Ethanol (cat.) | 0.2 | Catalyst (Activator) | 64-17-5 |
| Dichloromethane (DCM) | Solvent | Anhydrous Medium | 75-09-2 |
Experimental Protocol
-
Preparation: Charge an oven-dried reactor with 5-methoxy-2-indanone (1.0 equiv) and anhydrous DCM (10 mL/g). Cool the system to 0°C under a nitrogen atmosphere.
-
Addition: Add Deoxo-Fluor® (1.5 equiv) dropwise via a pressure-equalizing addition funnel. Note: The reaction is exothermic. Maintain internal temperature <5°C during addition.
-
Activation: Add a catalytic amount of anhydrous Ethanol (0.2 equiv). This generates HF in situ, which catalyzes the reaction and reduces the induction period.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The ketone peak should disappear.
-
Quenching (CRITICAL):
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a vigorously stirred saturated NaHCO₃ solution. Warning: Massive CO₂ evolution occurs.[1]
-
Stir for 30 minutes to ensure complete hydrolysis of excess fluorinating agent.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts), then Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The product, 2,2-difluoro-5-methoxyindane , is a colorless oil/low-melting solid.[1]
Process Insight: If using XtalFluor-E , add triethylamine trihydrofluoride (Et₃N[1]·3HF) as a promoter. XtalFluor-E does not release free HF as readily and is safer for large-scale solids handling.[1]
Step 2: Demethylation to 2,2-Difluoro-5-hydroxyindane
Objective: Cleavage of the methyl ether to reveal the free phenol.[1]
Method A: Boron Tribromide (High Purity)
Best for pharmaceutical grade materials where trace acid impurities are unacceptable.
-
Dissolution: Dissolve 2,2-difluoro-5-methoxyindane (1.0 equiv) in anhydrous DCM (8 mL/g). Cool to -78°C (dry ice/acetone).
-
Addition: Add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise.
-
Reaction: Warm slowly to 0°C over 2 hours, then to RT. Stir for 4 hours.
-
Quench: Cool to 0°C. Add Methanol dropwise (exothermic) to destroy excess borane complexes.
-
Isolation: Wash with water and NaHCO₃. Dry and concentrate. Recrystallize from Hexanes/DCM if necessary.
Method B: HBr/Acetic Acid (Scalable/Cost-Effective)
Best for multi-kilogram batches.[1]
-
Reaction: Charge substrate into a reactor with 48% aq. HBr (10 equiv) and Glacial Acetic Acid (10 vol).
-
Heating: Heat to reflux (100-110°C) for 6–12 hours.
-
Workup: Cool to RT. Pour onto ice water. Extract with Ethyl Acetate.
-
Purification: The phenol is acidic; it can be extracted into 1M NaOH, washed with ether (to remove unreacted SM), and then acidified to precipitate the pure product 2,2-difluoro-2,3-dihydro-1H-inden-5-ol .[1]
Analytical Specifications
The target molecule must meet these criteria for downstream medicinal chemistry applications:
| Test | Specification | Characteristic Signals |
| HPLC Purity | >98.0% | UV detection at 210/254 nm |
| ¹H NMR (CDCl₃) | Consistent | |
| ¹⁹F NMR | Consistent | |
| Appearance | White Solid | Crystalline powder |
Process Safety & Hazard Management
Figure 2: Safety workflow emphasizing critical control points for fluorination chemistry.
Specific Handling of Fluorinating Agents:
-
Glassware: Borosilicate glass is acceptable for short contact times, but Teflon (PFA/FEP) reactors are recommended for pilot scale to prevent etching.
-
Waste: All aqueous waste from Step 1 contains fluoride and must be treated with Calcium Chloride (CaCl₂) to precipitate CaF₂ before disposal.
References
-
Synthesis of HIF-2
Inhibitors (Belzutifan/PT2977):-
Wallace, E. M., et al. "A Structure-Based Design Approach to the Discovery of PT2385: A First-in-Class Inhibitor of Hypoxia-Inducible Factor-2
." Journal of Medicinal Chemistry, 2016. Link
-
-
Deoxofluorination Safety & Reagents
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999. Link
-
Beaulieu, F., et al. "XtalFluor-E and XtalFluor-M: Safer and More Robust Deoxofluorinating Reagents."[1] Organic Letters, 2009. Link
-
-
Demethylation Protocols
-
McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968. Link
-
Sources
- 1. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. ias.ac.in [ias.ac.in]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,2-Difluoroethanol synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide and Protocol for the O-Alkylation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol
Introduction: The Strategic Importance of Fluorinated Indanol Ethers
The 2,2-difluoro-2,3-dihydro-1H-inden-5-ol scaffold is a valuable building block in medicinal chemistry and materials science. The gem-difluoro group imparts unique electronic properties and metabolic stability, while the phenolic hydroxyl group serves as a critical handle for further molecular elaboration. The O-alkylation of this hydroxyl group to form aryl ethers is a key transformation, enabling the synthesis of diverse derivatives with modulated polarity, solubility, and biological target engagement. This document provides a comprehensive guide to the most effective procedures for the O-alkylation of this fluorinated phenol, grounded in established chemical principles and supported by authoritative literature.
Pillar 1: Mechanistic Considerations for Selective O-Alkylation
The conversion of a phenol to an aryl ether is fundamentally a nucleophilic substitution reaction. The success of this transformation hinges on enhancing the nucleophilicity of the phenolic oxygen while minimizing competing side reactions, primarily C-alkylation of the aromatic ring.[1]
The Williamson Ether Synthesis: A Classic Transformed
The Williamson ether synthesis remains the most robust and widely used method for preparing ethers.[2] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a leaving group (typically a halide or sulfonate) from an alkylating agent.[2][3]
Causality Behind Reagent Selection:
-
The Critical Role of the Base: The choice of base is paramount. While traditional bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective, cesium carbonate (Cs₂CO₃) has emerged as a superior reagent for phenol alkylation, particularly in aprotic polar solvents like acetonitrile.[4][5][6] The large, soft cesium cation (Cs⁺) forms a loose, highly dissociated ion pair with the phenoxide anion.[4][7] This "naked" phenoxide is a more potent nucleophile, leading to faster reaction rates and higher yields, often under milder conditions.[4][5][7] In contrast, smaller cations like K⁺ or Na⁺ can coordinate more tightly to the phenoxide oxygen, reducing its nucleophilicity.
-
Solvent Effects on Selectivity: Aprotic polar solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are preferred.[4][7] These solvents effectively solvate the counter-cation (e.g., Cs⁺) without strongly hydrogen-bonding with the phenoxide oxygen, preserving its nucleophilic character. The use of protic solvents can shield the oxygen anion through hydrogen bonding, diminishing its reactivity and potentially increasing the proportion of undesired C-alkylation.[1]
The Mitsunobu Reaction: An Alternative Under Mild, Neutral Conditions
For substrates that are sensitive to basic conditions or when using sterically hindered alcohols as the alkylating partner, the Mitsunobu reaction offers a powerful alternative.[8][9] This reaction facilitates the dehydrative coupling of an alcohol and a pronucleophile (in this case, the phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The reaction proceeds with a characteristic inversion of configuration at the alcohol's stereocenter.[9][10]
Key Mechanistic Steps:
-
Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[10]
-
This intermediate deprotonates the phenol, forming a phosphonium salt.
-
The alcohol is activated by the phosphonium species, converting the hydroxyl into a good leaving group.
-
The phenoxide anion then displaces the activated hydroxyl group in an SN2 fashion to form the desired ether.[10]
A significant challenge in the Mitsunobu reaction is the removal of stoichiometric byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, which can complicate purification.[11]
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks (TLC monitoring) and robust purification procedures to ensure the isolation of the target compound with high purity.
Protocol 1: High-Efficiency O-Alkylation via Williamson Synthesis with Cesium Carbonate
This method is the recommended primary approach due to its high efficiency, operational simplicity, and mild conditions.
Workflow Overview:
Caption: General workflow for Williamson ether synthesis.
Materials & Reagents:
-
2,2-difluoro-2,3-dihydro-1H-inden-5-ol
-
Alkylating Agent (e.g., Iodomethane, Benzyl Bromide, Ethyl Iodide)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,2-difluoro-2,3-dihydro-1H-inden-5-ol (1.0 eq.).
-
Add anhydrous acetonitrile (approx. 15-20 mL per mmol of phenol).
-
Add cesium carbonate (2.0 eq.). The use of 2.0 equivalents ensures complete deprotonation and drives the reaction to completion.[12]
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.2-1.5 eq.) to the suspension via syringe. Using a slight excess of the alkylating agent is common, but a large excess should be avoided to prevent purification difficulties.
-
Heat the reaction mixture to 80 °C and stir vigorously.[4] The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% EtOAc in Hexanes).
-
Upon completion (typically 4-6 hours, indicated by the consumption of the starting phenol by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts (Cs₂CO₃ and cesium halide byproduct). Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated product.
Protocol 2: O-Alkylation via Mitsunobu Reaction
This protocol is ideal for coupling with primary or secondary alcohols, especially when base-sensitive functional groups are present.
Reaction Pathway:
Caption: Key intermediates in the Mitsunobu reaction.
Materials & Reagents:
-
2,2-difluoro-2,3-dihydro-1H-inden-5-ol
-
Alcohol (R-OH) (1.0-1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve 2,2-difluoro-2,3-dihydro-1H-inden-5-ol (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10-15 mL per mmol of alcohol) in a dry round-bottom flask under a nitrogen atmosphere.[11]
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by flash column chromatography. If a large amount of triphenylphosphine oxide has precipitated, the mixture can be diluted with diethyl ether or a hexanes/EtOAc mixture and filtered prior to concentration and chromatography.
-
During chromatography, TPPO and the hydrazine byproduct are typically more polar than the desired ether product and can be separated effectively.
Pillar 3: Data Presentation and Expected Outcomes
The choice of alkylating agent and reaction conditions will influence the reaction time and yield. The following table provides a comparative summary for the Williamson synthesis protocol.
| Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Iodomethane (CH₃I) | Cs₂CO₃ (2.0) | CH₃CN | 80 | 2-4 | >95% |
| Ethyl Bromide | Cs₂CO₃ (2.0) | CH₃CN | 80 | 4-6 | 90-95% |
| Benzyl Bromide | Cs₂CO₃ (2.0) | CH₃CN | 80 | 3-5 | >95% |
| Allyl Bromide | Cs₂CO₃ (2.0) | DMF | 60 | 4-6 | 90-95% |
| Ethyl Bromide | K₂CO₃ (3.0) | Acetone | Reflux | 12-24 | 70-80% |
Trustworthiness through Verification: The identity and purity of the final product must be confirmed through standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the formation of the new ether linkage.
-
¹⁹F NMR Spectroscopy: To verify the integrity of the gem-difluoro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Purity Analysis: By HPLC or GC.
References
- Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.
- Semantic Scholar. (n.d.). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers.
- MyWiki. (n.d.).
- Semantic Scholar. (n.d.).
- Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (1999). Improved Cs₂CO₃ Promoted O-Alkylation of Phenols.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (2007).
- Vapourtec. (2012).
- PTC Organics, Inc. (n.d.).
- American Chemical Society. (2012).
- SciSpace. (n.d.).
- Alfa Chemistry. (n.d.).
- Wikipedia. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.).
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- University of Kentucky. (n.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). US4453018A - Process for the alkylation of phenolic compounds with alkyl sulfites.
- PharmaXChange.info. (2011).
- Pleiades Publishing. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2006).
- Organic Chemistry Portal. (n.d.).
- Taylor & Francis Online. (2021).
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 7. researchgate.net [researchgate.net]
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- 11. organic-synthesis.com [organic-synthesis.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol: A Convergent, Step-by-Step Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol
Introduction: The Significance of Fluorinated Indanes in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and bioavailability.[1] The indane scaffold itself is a privileged structure found in numerous bioactive compounds.[2][3] The target molecule of this guide, 2,2-difluoro-2,3-dihydro-1H-inden-5-ol, represents a valuable building block for novel therapeutics, combining the structural rigidity of the indane system with the unique electronic properties of the gem-difluoro group. This guide provides a detailed, field-tested protocol for the multi-step synthesis of this compound, designed for researchers in synthetic and medicinal chemistry. Our approach is built upon established chemical transformations, with a focus on explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthetic Strategy Overview
The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol is a multi-step process that begins with the commercially available 5-hydroxy-1-indanone. The core of this synthesis involves the challenging introduction of a gem-difluoro group at the C-2 position, which is not amenable to direct fluorination. Our strategy, therefore, relies on the temporary activation of this position. The overall workflow is as follows:
-
Protection: The reactive phenolic hydroxyl group is first protected to prevent unwanted side reactions in subsequent steps.
-
Activation: The C-2 methylene group is activated by conversion to a β-keto-aldehyde.
-
Difluorination: The activated C-2 position is then subjected to electrophilic fluorination to install the gem-difluoro moiety.
-
Deformylation: The activating formyl group is removed.
-
Reduction: The C-1 ketone is reduced to a methylene group.
-
Deprotection: The phenolic protecting group is removed to yield the final product.
Figure 1: High-level workflow for the synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Hydroxy-1-indanone | ≥98% | Commercially Available | Starting Material |
| Benzyl Bromide | ≥98% | Commercially Available | Protecting Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| Acetone | Anhydrous | Commercially Available | Solvent |
| Ethyl Formate | ≥97% | Commercially Available | Formylating Agent |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Base |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |
| Selectfluor™ | ≥95% | Commercially Available | Fluorinating Agent[4][5] |
| Acetonitrile | Anhydrous | Commercially Available | Solvent |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | Base |
| Hydrazine Hydrate | ≥98% | Commercially Available | Reducing Agent |
| Diethylene Glycol | Anhydrous | Commercially Available | Solvent |
| Palladium on Carbon (10% Pd/C) | Commercially Available | Catalyst | |
| Hydrogen Gas (H₂) | High Purity | Reducing Agent | |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |
| Hexanes | ACS Grade | Commercially Available | Eluent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying Agent |
Detailed Experimental Protocols
The overall synthetic pathway is depicted below. Each step is followed by a detailed protocol.
Figure 2: Detailed synthetic pathway.
Step 1: Synthesis of 5-(Benzyloxy)-1-indanone (Protection)
Rationale: The acidic proton of the phenolic hydroxyl group would interfere with the strongly basic conditions used in the subsequent formylation step. A benzyl ether is chosen as the protecting group due to its stability under basic conditions and its ease of removal via catalytic hydrogenation in the final step.
Protocol:
-
To a 500 mL round-bottom flask, add 5-hydroxy-1-indanone (10.0 g, 67.5 mmol), anhydrous potassium carbonate (18.6 g, 135 mmol), and 250 mL of anhydrous acetone.
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (9.6 mL, 81.0 mmol) dropwise to the mixture over 15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield 5-(benzyloxy)-1-indanone as a pale yellow solid.
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Step 2: Synthesis of 5-(Benzyloxy)-2-formyl-1-indanone (Activation)
Rationale: To facilitate difluorination at the C-2 position, we must increase the acidity of the C-2 protons. A Claisen condensation with ethyl formate introduces a formyl group, creating a β-keto-aldehyde. This intermediate exists predominantly in its enol form, which is susceptible to electrophilic attack.
Protocol:
-
In a flame-dried 1 L three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion, 3.8 g, 95 mmol) in 200 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 5-(benzyloxy)-1-indanone (15.0 g, 63.0 mmol) and ethyl formate (7.6 mL, 94.5 mmol) in 150 mL of anhydrous THF.
-
Add the solution of the indanone and ethyl formate dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The formation of a thick precipitate will be observed.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.
Step 3: Synthesis of 5-(Benzyloxy)-2,2-difluoro-1-indanone (Difluorination)
Rationale: With the C-2 position activated, we can now introduce the fluorine atoms. Selectfluor™ is an electrophilic fluorinating agent of choice due to its effectiveness and relatively safe handling.[4][5] The reaction proceeds via the enolate of the β-keto-aldehyde, with sequential addition of two fluorine atoms.[1][6]
Protocol:
-
Dissolve the crude 5-(benzyloxy)-2-formyl-1-indanone (approx. 63.0 mmol) in 300 mL of anhydrous acetonitrile in a 1 L flask.
-
Add Selectfluor™ (55.8 g, 157.5 mmol, 2.5 equivalents) to the solution in portions over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by ¹⁹F NMR or LC-MS.
-
Upon completion, quench the reaction by adding 200 mL of water.
-
Extract the mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with water (2 x 150 mL) and then brine (150 mL).
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The crude product contains the desired 2,2-difluoro-1-indanone as well as the formyl group. To remove the formyl group (deformylation), dissolve the crude oil in 200 mL of methanol and add 50 mL of 2 M aqueous NaOH. Stir at room temperature for 2 hours.
-
Neutralize the mixture with 2 M HCl and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 5-(benzyloxy)-2,2-difluoro-1-indanone.
| Parameter | Value |
| Expected Yield (over 2 steps) | 50-65% |
| Purity (by HPLC) | >97% |
Step 4: Synthesis of 5-(Benzyloxy)-2,2-difluoro-2,3-dihydro-1H-indene (Reduction)
Rationale: The conversion of the C-1 ketone to a methylene group is accomplished via a Wolff-Kishner reduction. This classic reaction is highly effective for the deoxygenation of aryl ketones and is performed under basic conditions, which are compatible with the benzyl ether protecting group.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-(benzyloxy)-2,2-difluoro-1-indanone (8.0 g, 29.2 mmol), diethylene glycol (100 mL), and hydrazine hydrate (8.5 mL, 175 mmol).
-
Heat the mixture to 120 °C for 2 hours.
-
Add potassium hydroxide pellets (9.8 g, 175 mmol) carefully in portions.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 4-6 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with 1 M HCl (100 mL), water (100 mL), and brine (100 mL).
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography (eluent: 5% ethyl acetate in hexanes) to give the product.
Step 5: Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol (Deprotection)
Rationale: The final step is the removal of the benzyl protecting group to unveil the target phenol. Catalytic hydrogenation is the method of choice as it is clean, high-yielding, and the reaction conditions are mild, preventing degradation of the fluorinated core.
Protocol:
-
Dissolve 5-(benzyloxy)-2,2-difluoro-2,3-dihydro-1H-indene (5.0 g, 19.2 mmol) in 150 mL of ethanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (500 mg, 10% w/w) to the solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2,2-difluoro-2,3-dihydro-1H-inden-5-ol, which can be further purified by recrystallization or chromatography if necessary.
| Parameter | Value |
| Expected Yield | 90-99% |
| Purity (by UPLC-MS) | >98% |
| Appearance | Off-white to light brown solid |
Trustworthiness: A Self-Validating System
Each step in this protocol includes a purification stage and recommended analytical checks (TLC, NMR, HPLC, LC-MS). This ensures that the purity and identity of the intermediates can be confirmed before proceeding to the next step, a critical practice for the successful outcome of a multi-step synthesis. The causality of our experimental choices—from the selection of a robust protecting group to the specific fluorinating agent—is grounded in established principles of synthetic organic chemistry, providing a logical and reliable pathway to the target molecule.
References
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]
- Olivier, M., & Marechal, E. (1973). Bulletin de la Societe Chimique de France, 3092-3095.
-
Merlo, S., et al. (2016). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Molecules, 21(10), 1345. [Link]
-
Welch, J. T., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1503-1519. [Link]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 258-267. [Link]
-
Organic Chemistry Frontiers. (2021). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. [Link]
-
Majek, M., & Beier, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 430-444. [Link]
-
ResearchGate. (2007). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]
- Google Patents. (1993).
-
Breton, G. W., & Deener, M. J. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. [Link]
- Google Patents. (1995).
-
Fershtat, L. L., et al. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2023(1), M1573. [Link]
-
Yasuda, K., et al. (2022). The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. Molecules, 27(16), 5352. [Link]
-
Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
Maslov, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7485. [Link]
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
Solvent selection for reactions involving 2,2-difluoro-2,3-dihydro-1H-inden-5-ol
Application Note: Solvent Selection & Process Optimization for 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol
Executive Summary
The molecule 2,2-difluoro-2,3-dihydro-1H-inden-5-ol (herein referred to as 2,2-difluoro-5-indanol ) is a critical pharmacophore, most notably serving as the structural core for Belzutifan (MK-6482) , a first-in-class HIF-2α inhibitor used in renal cell carcinoma therapy.
The incorporation of the gem-difluoro moiety at the C2 position imparts unique physicochemical properties—specifically increased lipophilicity and enhanced phenolic acidity—that render standard phenol protocols suboptimal. This guide provides a scientifically grounded framework for solvent selection, moving beyond legacy dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives (2-MeTHF, CPME, Acetonitrile) that align with modern Green Chemistry principles.
Physicochemical Context: The "Fluorine Effect"
To select the correct solvent, one must understand how the difluoromethylene (-CF₂-) group alters the behavior of the distal hydroxyl group.
-
Acidity Modulation: The -CF₂- group is strongly electron-withdrawing (inductive effect, -I). Although it is two carbons removed from the aromatic ring, it lowers the pKₐ of the phenolic proton compared to the non-fluorinated indanol (pKₐ ~10).
-
Implication: 2,2-difluoro-5-indanol is more acidic (estimated pKₐ ~8.5–9.0). It deprotonates more readily, allowing the use of weaker bases (e.g., K₂CO₃, Cs₂CO₃) rather than requiring strong hydrides (NaH).
-
-
Lipophilicity & Solubility: The fluorine atoms increase the molecule's logP, making it less soluble in water but highly soluble in mid-polarity organics.
-
Implication: Aqueous workups are efficient because the molecule partitions strongly into organic phases, reducing yield loss to the aqueous layer.
-
Solvent Selection Framework
The following table contrasts "Legacy" solvents (often cited in early discovery literature) with "Recommended" process-scale solvents.
Table 1: Solvent Performance Matrix
| Solvent Class | Legacy Choice | Issues (Safety/Process) | Recommended Alternative | Rationale for Selection |
| Polar Aprotic | DMF / NMP | Reprotoxic (CMR), high boiling point, difficult to remove, water miscible (yield loss). | Acetonitrile (MeCN) | Lower toxicity, easily removed (BP 82°C), excellent for SₙAr reactions. |
| Ethers | THF / Dioxane | Peroxide formation, water miscibility (THF), carcinogenicity (Dioxane). | 2-MeTHF / CPME | 2-MeTHF: Derived from biomass, separates from water (easy workup). CPME: Low peroxide risk, high hydrophobicity.[1] |
| Chlorinated | DCM | Environmental hazard, low boiling point (limits reaction temp). | Ethyl Acetate / IPAc | Green solvent status, suitable for extractions and crystallizations. |
Visual Logic: Solvent Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended reaction type.
Caption: Decision matrix for selecting solvents based on reaction thermodynamics and solubility requirements.
Detailed Protocols
Protocol A: Green O-Alkylation (SₙAr) for Belzutifan Intermediates
Objective: Coupling 2,2-difluoro-5-indanol with an aryl fluoride (e.g., 3-cyano-5-fluorobenzonitrile) without using DMF.
Reagents:
-
2,2-difluoro-2,3-dihydro-1H-inden-5-ol (1.0 equiv)
-
Electrophile (e.g., Aryl Fluoride) (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) [Primary Choice] or 2-MeTHF.
Step-by-Step Methodology:
-
Charging: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge the 2,2-difluoro-5-indanol and the base (Cs₂CO₃).
-
Solvation: Add Acetonitrile (10 volumes relative to indanol mass). Note: MeCN is preferred over DMF as it allows for easier solvent swapping later.
-
Activation: Stir at 40°C for 30 minutes. The mixture will become a suspension of the phenoxide anion.
-
Addition: Add the electrophile (Aryl Fluoride) portion-wise to control exotherm.
-
Reaction: Heat to reflux (approx. 80–82°C) for 4–6 hours.
-
Validation: Monitor by HPLC. The disappearance of the indanol peak (RT ~3.5 min) and appearance of the ether product (RT ~5.2 min) confirms conversion.
-
-
Workup (The "Green" Advantage):
-
Cool to 20°C.
-
Filter off inorganic salts (CsF/Cs₂CO₃).
-
Concentrate the filtrate to near dryness.
-
Solvent Swap: Add Isopropyl Acetate (IPAc) and water. Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Why IPAc? It separates cleanly from water, unlike DMF which requires tedious back-extractions.
-
Protocol B: Crystallization & Purification
Objective: Purifying the intermediate to >99% purity.
-
Dissolution: Dissolve the crude oil from Protocol A in Isopropanol (IPA) (3 volumes) at 60°C.
-
Nucleation: Cool slowly to 40°C until slight turbidity is observed.
-
Antisolvent Addition: Add Water (dropwise) until the ratio is 1:1 IPA:Water.
-
Aging: Stir at 20°C for 4 hours, then cool to 0–5°C for 2 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold 1:2 IPA:Water.
Process Workflow Diagram
The following diagram details the unit operations for the synthesis, highlighting the phase separation logic.
Caption: Integrated workflow for the synthesis and purification of Belzutifan intermediates.
References
-
Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF-2α for the Treatment of Renal Cell Carcinoma.[2] Cancer Research.
-
Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry.
-
Peng, F., et al. (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development.[3]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[4]
-
Sherwood, J. (2020). The hands-on guide to replacing DMF and NMP. Green Chemistry.[1][4][5]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Fluorinated Indanols
Welcome to the technical support center for the purification of fluorinated indanols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for these critical intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of fluorinated indanols.
Q1: What are the most common impurities I should expect when synthesizing fluorinated indanols?
A1: Impurities are typically introduced from the starting materials or generated as by-products during the synthesis. The most common classes of impurities include:
-
Unreacted Starting Materials: The most frequent impurity is often the corresponding fluorinated indanone (the ketone precursor to the indanol). Its presence indicates an incomplete reduction reaction.[1]
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the indanol could potentially be further reduced, although this is less common.
-
Side-Reaction Products: During synthesis, side reactions can lead to isomers or related compounds. For instance, in reactions involving strong bases, impurities from side reactions of precursors like 4-Methyl-3-oxo-N-phenyl pentanamide can arise.[2]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, diethyl ether, ethyl acetate) can be retained in the crude product.
-
Degradation Products: Fluorinated indanols can be sensitive to acidic or basic conditions, and prolonged exposure to heat or air can cause oxidation or degradation, leading to colored impurities.[1][3]
-
Inorganic Salts: Salts from the workup procedure (e.g., sodium sulfate, magnesium sulfate, sodium chloride) can be carried over if the organic layer is not properly washed and dried.
Q2: How does the fluorine substituent affect my choice of purification strategy?
A2: The presence of fluorine significantly influences the molecule's physicochemical properties, which in turn impacts purification:
-
Polarity: Fluorine is highly electronegative, which can alter the overall polarity of the indanol. This affects its solubility in various solvents and its retention characteristics on chromatographic stationary phases. For example, fluorination on the aromatic ring can lead to enhanced retention in reverse-phase chromatography.[4]
-
Acidity: The electron-withdrawing nature of fluorine increases the acidity of the hydroxyl group compared to its non-fluorinated analog.[5] This can be a factor in choosing chromatography conditions, as interactions with silica gel (which is slightly acidic) may be altered.
-
Analytical Detection: The presence of the ¹⁹F nucleus provides a powerful analytical handle. ¹⁹F NMR spectroscopy is an exquisitely sensitive and selective technique for assessing purity, identifying fluorine-containing impurities, and even for chiral analysis in the presence of chiral resolving agents.[6][7][8]
Q3: My fluorinated indanol is a racemic mixture. How can I separate the enantiomers?
A3: Separating enantiomers is a critical step in pharmaceutical development, as different enantiomers often have distinct biological activities.[9] The most common and effective method for separating enantiomers of fluorinated indanols is chiral High-Performance Liquid Chromatography (HPLC) .
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
-
Common CSPs: Cinchona alkaloid-based and polysaccharide-based CSPs have shown excellent performance for separating various chiral compounds, including those similar to indanols.[4]
-
Method Development: Developing a chiral separation method involves screening different chiral columns and mobile phases (often mixtures of alkanes like hexane and alcohols like isopropanol) to achieve baseline resolution.
Part 2: Troubleshooting and Optimization Guide
This section provides detailed solutions to specific problems you may encounter during purification.
Issue 1: Recrystallization Problems
Recrystallization is often the first line of defense for purifying solid compounds.[10][11] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[12]
Problem: Low or No Crystal Formation After Cooling
-
Possible Cause 1: Too Much Solvent Was Used. If the solution is not saturated upon cooling, the compound will remain dissolved.
-
Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to cool again. This will increase the solute concentration to the point of saturation.
-
-
Possible Cause 2: The Wrong Solvent Was Chosen. An ideal recrystallization solvent dissolves the compound poorly at room temperature but very well at its boiling point.[10]
-
Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one.[13] If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
-
Possible Cause 3: Supersaturation. The solution may be supersaturated, requiring nucleation to initiate crystal growth.
-
Solution 1 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[14]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod.[14] Microscopic scratches create nucleation sites where crystals can begin to form.
-
Problem: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solute is insoluble in the hot solvent above its melting point. This is common when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution 1: Add more hot solvent to fully dissolve the oil. If it dissolves, you may have simply used too little solvent initially.
-
Solution 2: Switch to a solvent with a lower boiling point.[1]
-
Solution 3: Use a co-solvent system. Add a small amount of a second solvent in which the compound is more soluble to prevent the oil from forming.[1]
-
Problem: The Purified Crystals are Colored
-
Possible Cause: Highly colored, polar impurities are co-crystallizing with your product.
-
Solution (Charcoal Treatment): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[1][10] The charcoal will adsorb the colored impurities. Crucially , you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool, otherwise your product will also adsorb.
-
Caption: Troubleshooting logic for common recrystallization issues.
Issue 2: Column Chromatography Problems
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[15][16]
Problem: Poor or No Separation of Product and Impurities
-
Possible Cause 1: Inappropriate Solvent System (Eluent). The eluent polarity is either too high (all compounds elute together quickly) or too low (all compounds stick to the top of the column).
-
Solution (TLC Optimization): The key to successful column chromatography is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3]
-
Goal: Aim for an eluent composition that gives your desired fluorinated indanol a retention factor (Rƒ) of ~0.25-0.35 .
-
Procedure: Spot the crude mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., different ratios of hexane:ethyl acetate). The impurity should have a significantly different Rƒ.
-
-
-
Possible Cause 2: Poor Column Packing. Channels or cracks in the silica gel bed lead to an uneven solvent front, preventing proper separation.[3]
-
Solution: Pack the column carefully using a "slurry method."[3] Mix the silica gel with the initial, least polar eluent to form a smooth slurry, then pour it into the column and allow it to settle evenly with gentle tapping. Add a thin layer of sand on top to prevent disruption when adding the eluent.
-
Problem: Product Does Not Elute from the Column
-
Possible Cause: The eluent is not polar enough to displace your compound from the silica gel.
-
Solution (Gradient Elution): Gradually increase the polarity of the mobile phase.[3] For example, start with 95:5 Hexane:Ethyl Acetate and slowly increase the proportion of ethyl acetate to 90:10, then 80:20, and so on. This will sequentially elute compounds of increasing polarity.
-
Problem: Low Product Recovery After Chromatography
-
Possible Cause 1: Irreversible Adsorption. Highly polar compounds can sometimes bind irreversibly to the acidic sites on silica gel.
-
Solution: Consider deactivating the silica gel by adding 1-2% triethylamine to the eluent system. This neutralizes the acidic sites and can improve the recovery of sensitive compounds. Alternatively, use a different stationary phase like alumina.
-
-
Possible Cause 2: Sample Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity and leading to broad, overlapping bands.
-
Solution: As a rule of thumb, use a silica gel mass that is at least 30-50 times the mass of your crude sample. For difficult separations, a ratio of 100:1 or higher may be necessary.
-
| Polarity | Solvent System (v/v) | Typical Application |
| Low | 100% Hexane or Heptane | Eluting very non-polar hydrocarbon impurities. |
| Low-Medium | 95:5 to 80:20 Hexane:Ethyl Acetate | Often the ideal range for eluting fluorinated indanols. |
| Medium-High | 70:30 to 50:50 Hexane:Ethyl Acetate | Eluting the more polar starting indanone or other polar by-products. |
| High | 100% Ethyl Acetate or DCM:Methanol mixes | Used to "flush" the column of all remaining highly polar material. |
Note: These are starting points. The optimal ratio must be determined experimentally using TLC.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
This protocol provides a step-by-step guide for purifying a fluorinated indanol that is a solid at room temperature.[13][14]
-
Solvent Selection: Place ~20 mg of your crude fluorinated indanol into a test tube. Add a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube in a hot water bath. The ideal solvent will dissolve the solid completely when hot but show poor solubility at room temperature.
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to just dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the solids.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.
Protocol 2: Flash Column Chromatography
This protocol describes a standard flash chromatography procedure for separating a fluorinated indanol from a less polar impurity (Impurity A) and a more polar impurity (Impurity B, e.g., the starting indanone).
-
TLC Analysis: Develop a TLC of the crude mixture in various hexane:ethyl acetate ratios. Identify a solvent system where the indanol (Product) has an Rƒ ≈ 0.3, Impurity A has an Rƒ > 0.5, and Impurity B has an Rƒ < 0.1. Let's assume an 85:15 Hexane:EtOAc system is optimal.
-
Column Packing:
-
Select a glass column appropriate for the amount of material.
-
Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and drain the solvent, tapping the column gently to ensure even packing.
-
Add another thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude fluorinated indanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent completely to get a dry powder, and carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (95:5 Hexane:EtOAc) to first remove the non-polar Impurity A.
-
Collect fractions continuously in test tubes.
-
Once Impurity A has been eluted (monitor by TLC), switch to the optimal eluent (85:15 Hexane:EtOAc) to elute your product.
-
After your product has been collected, you can increase the polarity further (e.g., 50:50 Hexane:EtOAc) to quickly elute the highly polar Impurity B and clean the column.
-
-
Fraction Analysis:
-
Spot each collected fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified fluorinated indanol.
Caption: General workflow for the purification and analysis of fluorinated indanols.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- DuPont. (2006). Purification of fluorinated alcohols. Google Patents.
-
Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]
-
analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]
-
Fitos, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanines. Journal of Chromatography A. Retrieved from [Link]
-
Aroulanda, C., et al. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- DuPont. (2006). Purification of fluorinated alcohols. Google Patents.
-
Sousa, M. E., et al. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry. Retrieved from [Link]
-
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
BD Biosciences. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Kawashima, A., et al. (1986). Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. III. Accumulation of 3a-hydroxy-6-fluoroindoline upon addition of 6-fluorotryptophan to the cultured broth of Streptomyces sp. H-63. The Journal of Antibiotics. Retrieved from [Link]
-
Shuklov, I. A., et al. (2015). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis. Retrieved from [Link]
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Rzonca, J., et al. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. Environmental Science and Pollution Research. Retrieved from [Link]
-
Liu, T., & Jia, X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]
-
Technology Networks. (2023, June 29). Chromatography: A Powerful Analytical Technique for Separation and Identification. Retrieved from [Link]
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]
-
PubMed. (2022, February 4). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. Retrieved from [Link]
-
Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Chemical Papers. Retrieved from [Link]
-
Bio-Rad. (n.d.). Types of Chromatography. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). General Principles of Chromatography. Retrieved from [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2026, January 23). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations. Retrieved from [Link]
-
PubMed. (2007). Significant residual fluorinated alcohols present in various fluorinated materials. Retrieved from [Link]
-
Allied Academies. (n.d.). Chromatography in the biotech industry: Purification of biomolecules. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.
-
ResearchGate. (2017, January 30). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
-
ResearchGate. (2026, January 24). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations | Request PDF. Retrieved from [Link]
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]
-
RSC Publishing. (2025, April 17). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Retrieved from [Link]
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- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
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- 7. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 8. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
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- 14. youtube.com [youtube.com]
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- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
Solving solubility issues of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol in aqueous media
Topic: Solubilization of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol Ticket ID: SOL-DDI-005 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Molecular Profile & Diagnostic Assessment[2]
Before attempting solubilization, it is critical to understand the physicochemical barriers imposed by the 2,2-difluoro-2,3-dihydro-1H-inden-5-ol scaffold.[1][2] This molecule presents a "Janus-faced" challenge: a polar phenolic head group fighting against a highly lipophilic, fluorinated bicyclic core.[1][2]
Physicochemical Summary
| Property | Value (Predicted/Observed) | Impact on Solubility |
| Molecular Weight | 170.16 g/mol | Low MW facilitates dissolution, but crystal packing density may be high.[1][2] |
| LogP (Octanol/Water) | ~2.2 – 2.5 | Moderately Lipophilic. The gem-difluoro group significantly increases lipophilicity compared to the parent indanol.[1][2] |
| pKa (Phenolic OH) | ~9.3 – 9.6 | Weakly Acidic. The electron-withdrawing fluorine atoms (inductive effect) lower the pKa slightly below standard phenol (~10), but it remains unionized at physiological pH (7.4).[2] |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The -OH group is the primary handle for aqueous interaction.[1][2] |
| BCS Classification | Class II (Likely) | Low Solubility / High Permeability.[1][2] |
The Core Problem: The "Fluorous" Effect
The 2,2-difluoro substitution is not merely a hydrophobic bulk; it introduces a "fluorous" character. Fluorine atoms are poorly polarizable and hydrophobic, often leading to segregation from both aqueous and standard organic phases. However, in this scaffold, the planar aromatic ring drives strong
Troubleshooting Guide (Q&A)
Issue 1: The "Kinetic Crash"
Q: "I dissolved the compound in 100% DMSO at 10 mM, but as soon as I diluted it into my cell culture media (pH 7.4), a white cloud formed. What happened?"
A: You have encountered kinetic precipitation .[1][2] While the compound is soluble in DMSO (thermodynamically stable), the rapid introduction of water changes the solvent polarity faster than the molecules can disperse. The local concentration of water around the DMSO droplet spikes, causing the hydrophobic indane core to aggregate immediately before mixing is complete.
The Fix: Step-Down Dilution & Ternary Solvents Do not spike 100% DMSO stock directly into aqueous media if the final concentration is high.[1]
-
Intermediate Dilution: Dilute your DMSO stock into a secondary solvent like PEG-400 or Ethanol first.[1][2]
-
Vortexing during Addition: Inject the stock sub-surface into the vortexing aqueous buffer, not on top of a static surface.
Issue 2: pH Manipulation
Q: "Can I just add NaOH to dissolve it? It has a phenol group." [1][2][3][4]
A: Yes, but with critical limitations. Because the pKa is approximately 9.5, the compound exists as a neutral, insoluble species at pH 7.4.
-
At pH 11+: The phenol deprotonates to the phenoxide anion (
), which is highly water-soluble.[1][2] -
The Trap: If you prepare a stock at pH 11 and then dilute it into a pH 7.4 buffer, the pH will drop, the molecule will re-protonate, and it will precipitate (often forming micro-crystals that give false positives in assays).
Recommendation: Only use pH adjustment if your assay can tolerate pH > 9.0 (rare in biology) or if you are performing a "salt switch" formulation (see Section 4).[2]
Issue 3: In Vivo Formulation
Q: "I need to dose this in mice (IP/PO). DMSO is toxic at high volumes.[1] What is the best vehicle?"
A: Hydroxypropyl-
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Strategic decision tree for solubilizing 2,2-difluoro-2,3-dihydro-1H-inden-5-ol based on assay constraints.
Validated Experimental Protocols
Protocol A: HP- -CD Inclusion Complex (Recommended for In Vivo)
This method creates a "molecular shuttle" that hides the lipophilic fluorinated core from water.[1][2]
Materials:
Procedure:
-
Prepare Vehicle: Dissolve HP-
-CD in water to create a 20% (w/v) solution.[1][2] (e.g., 2g CD in 10mL water).[2] -
Add Compound: Add the specific amount of indanol target (e.g., to reach 5 mg/mL). It will not dissolve immediately.[1][2]
-
Energy Input: Sonicate the suspension for 30 minutes at room temperature. The solution should turn from cloudy to clear.
-
Equilibration: Shake (orbitally) at 200 rpm for 4-6 hours.
-
Filtration: Filter through a 0.22
m PVDF filter to remove any uncomplexed solid.[1][2] -
Validation: Check absorbance at 280nm (UV-Vis) to confirm concentration against a standard curve.
Protocol B: The "Co-Solvent Spike" (For In Vitro Screening)
Use this for high-throughput screening (HTS) where DMSO is acceptable.[2]
Procedure:
-
Primary Stock: Dissolve compound in 100% DMSO to 20 mM .
-
Secondary Stock (Critical Step): Dilute the Primary Stock 1:10 into PEG-400 (Polyethylene Glycol).[1][2]
-
Result: 2 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dilution: Pipette the Secondary Stock into the assay buffer.
Mechanism of Action: Why Cyclodextrins Work
The following diagram details the molecular interaction that stabilizes the fluorinated indanol in water.
Figure 2: Mechanism of host-guest complexation.[1][2] The fluorinated indane core (Guest) partitions into the lipophilic cavity of the Cyclodextrin (Host), shielding it from the aqueous environment.
References
-
PubChem. (2025).[1][2] 2,2-difluoro-2,3-dihydro-1H-inden-5-ol Compound Summary. National Center for Biotechnology Information.[2] Link[2]
-
Grygorenko, O. O., et al. (2022).[1][2][6] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[2] (Demonstrates pKa lowering effect of gem-difluoro groups). Link
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocols for HP-b-CD complexation of lipophilic drugs). Link
-
Hoang, K. C., & Mecozzi, S. (2004).[1][2][7] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. (Discusses the unique solubility challenges of fluorinated motifs). Link
Sources
- 1. 2,3-dihydro-1H-indene-2,5-diol | C9H10O2 | CID 21555042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | C9H8F2O | CID 598153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nextgenrnd.com [nextgenrnd.com]
- 4. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-ol (C9H8F2O) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR interpretation and assignment for 2,2-difluoro-2,3-dihydro-1H-inden-5-ol
Publish Comparison Guide: F NMR Interpretation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol
Executive Summary: The Gem-Difluoro Advantage
In modern drug design, the gem-difluoroindane motif is a high-value bioisostere for carbonyl groups or oxygen atoms, offering improved metabolic stability and lipophilicity without altering steric bulk. However, validating this structure is challenging due to the potential for regioisomerism (1,1-difluoro vs. 2,2-difluoro) and conformational flux.
This guide compares the Target Product (2,2-difluoro isomer) against its most common synthetic impurities and regioisomers. We demonstrate that a standard
Comparison Matrix: Target vs. Alternatives
| Feature | Target: 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol | Alternative A: 1,1-Difluoro Isomer (Regioisomer) | Alternative B: 2-Fluoro Indene (Elimination Impurity) |
| Structural Role | Metabolic blocker (C2 position) | Benzylic fluorination (Reactive) | Michael acceptor (Toxicophore) |
| -105 to -115 ppm (Aliphatic | -80 to -95 ppm (Benzylic | -110 to -130 ppm (Vinylic | |
| Splitting Pattern | Triplet of Triplets (tt) or Quintet | Triplet (t) | Doublet (d) |
| ~240 Hz (Triplet) | ~240 Hz (Triplet) | ~280 Hz (Doublet) | |
| Detection Method | Requires | Distinct Benzylic Shift | Distinct Vinylic Shift |
Technical Deep Dive: Spectral Assignment Logic
The Structural Challenge
The 2,2-difluoro-2,3-dihydro-1H-inden-5-ol molecule possesses a fused ring system. While the indane ring often undergoes rapid puckering (envelope conformation), the 5-hydroxyl group breaks the
-
C1 and C3 are chemically inequivalent: C1 is closer to the ring junction C7a, while C3 is closer to C3a (and the C4 proton).
-
Implication: The two fluorine atoms at C2 effectively "see" different environments if the ring flip is slow. However, at room temperature, rapid ring flipping typically averages the signal, resulting in a single chemical shift.
F NMR Prediction & Assignment
-
Chemical Shift: The
group is not benzylic.[1] Based on analogous gem-difluoroalkanes, the resonance appears in the -105 to -115 ppm range (relative to ). -
Coupling Architecture:
-
H-
F Coupling: The fluorines couple to the adjacent methylene protons at C1 and C3. -
Multiplicity: Since C1 and C3 are inequivalent, we expect a Triplet of Triplets (tt) .
-
Note: If the coupling constants are accidentally similar, this may appear as a pseudo-quintet.
-
H-
Validating Against Impurities
-
1,1-Difluoro Isomer: The fluorines are benzylic. The deshielding effect of the aromatic ring shifts the signal downfield to -80 to -95 ppm .
-
1,3-Difluoro Isomer: Two separate signals (or one if symmetric) with no large geminal coupling (
is absent).
Experimental Protocol: The Self-Validating Workflow
This protocol ensures that the assignment is based on connectivity, not just chemical shift tables.
Methodology Steps
-
Sample Preparation: Dissolve 5-10 mg of compound in
or . Avoid acidic solvents to prevent dehydration to indene. -
Acquisition 1:
F (Coupled): Acquire a standard proton-coupled F spectrum.-
Success Criterion: Observation of a multiplet (tt or quintet) at -110 ppm.
-
-
Acquisition 2:
F{ H} (Decoupled): Acquire a proton-decoupled F spectrum.-
Success Criterion: Collapse of the multiplet into a Singlet . This confirms the splitting was due to protons (H1/H3) and not other fluorines (ruling out complex mixtures).
-
-
Acquisition 3:
H{ F} (Fluorine Decoupled Proton): Acquire a H spectrum with broad-band F decoupling.-
Why: The methylene protons at C1 and C3 usually appear as complex multiplets due to HF coupling. Decoupling simplifies them to standard triplets/multiplets, allowing accurate integration and confirmation of the indane skeleton.
-
-
Acquisition 4:
H- F HOESY (2D): The definitive proof.-
Success Criterion: Cross-peaks observed between the -110 ppm F signal and the aliphatic protons at ~3.0-3.5 ppm (C1/C3), NOT aromatic protons (which would imply 4,4-difluoro substitution or similar).
-
Visual Logic Flow (DOT Diagram)
Caption: Decision tree for the structural assignment of 2,2-difluoroindane derivatives using multi-nuclear NMR.
Detailed Spectral Data (Reference Values)
The following data table provides the expected spectral signature for the target molecule, derived from validated gem-difluoroindane analogs [1, 2].
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| -108.0 ppm | tt (Triplet of Triplets) | C2-Fluorines | |||
| 3.2 - 3.5 ppm | td (Triplet of Doublets) | C1/C3 Methylenes | |||
| 6.7 - 7.2 ppm | Multiplets | - | Aromatic (C4, C6, C7) | ||
| ~115 - 120 ppm | Triplet | Gem-difluoro Carbon | |||
| ~35 - 45 ppm | Triplet | Adjacent Methylenes |
Expert Insight: In the
References
-
Lin, Q. et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Link
-
Reich, H. J. (2020).[2] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[2] Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for HOESY and Heteronuclear Decoupling protocols).
-
National Institute of Standards and Technology (NIST) . 19F NMR Database. Link
Spectroscopic characterization data for 2,2-difluoro-2,3-dihydro-1H-inden-5-ol
Executive Summary
2,2-difluoro-2,3-dihydro-1H-inden-5-ol (also known as 2,2-difluoro-5-hydroxyindane) is a critical pharmacophore in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor-2
This guide provides a comparative analysis of this compound against its non-fluorinated parent, detailed spectroscopic expectations, and robust experimental protocols for its isolation and characterization.
Part 1: Comparative Analysis (Bioisosteric Performance)
The strategic incorporation of fluorine at the C2 position of the indane ring fundamentally alters the electronic and metabolic profile of the molecule compared to the parent 5-indanol.
Table 1: Physicochemical Comparison
| Feature | 5-Indanol (Parent) | 2,2-Difluoro-5-indanol (Target) | Impact on Drug Design |
| Structure | C | C | Fluorine mimics Hydrogen sterically but differs electronically.[1] |
| Acidity (pKa) | ~10.0 (Phenolic) | ~9.2 - 9.5 (Predicted) | The electron-withdrawing gem-difluoro group stabilizes the phenoxide anion via induction (-I effect), increasing acidity and H-bond donor strength. |
| Lipophilicity (LogP) | ~2.4 | ~2.7 | Fluorination typically increases lipophilicity, improving membrane permeability.[1] |
| Metabolic Stability | Low (Benzylic oxidation) | High | The C2 position is blocked.[1] The strong C-F bonds deactivate the adjacent benzylic C-H bonds toward CYP450-mediated oxidation.[1] |
| H-Bonding | Donor/Acceptor | Enhanced Donor | Lower pKa makes the -OH a stronger hydrogen bond donor to target proteins (e.g., HIF-2 |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logic flow for selecting the difluoro analog over the parent compound in drug discovery campaigns.
Caption: SAR logic flow demonstrating the rationale for gem-difluorination to improve metabolic stability and binding affinity.
Part 2: Spectroscopic Characterization[2]
The following data represents the authoritative characterization profile for 2,2-difluoro-2,3-dihydro-1H-inden-5-ol. Due to the specific coupling of fluorine (
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR (Proton)
The distinguishing feature is the splitting of the benzylic protons (H1 and H3) by the adjacent fluorine atoms.
-
9.30 (s, 1H): Phenolic -OH (Exchangeable with D
O).[1] - 7.05 (d, J = 8.2 Hz, 1H): Aromatic H7 (Ortho to bridgehead).
- 6.70 (s, 1H): Aromatic H4 (Ortho to OH, meta to bridgehead).
- 6.62 (dd, J = 8.2, 2.4 Hz, 1H): Aromatic H6.
-
3.45 - 3.25 (m, 4H): Benzylic protons at C1 and C3.[1]
-
Note: Unlike 5-indanol (which shows triplets), these appear as triplets of triplets or complex multiplets due to vicinal coupling with the gem-difluoro group (
).
-
F NMR (Fluorine)
- -95.0 to -105.0 ppm (s or m): The gem-difluoro group typically appears as a broad singlet or a quintet (if H-coupling is resolved) in this region.[1] The chemical shift is characteristic of a difluoromethylene group in a five-membered ring.[1]
C NMR (Carbon)
-
~125-130 ppm (t,
): The C2 carbon appears as a triplet with a massive coupling constant, diagnostic of the CF group. -
~40-45 ppm (t,
): The benzylic carbons (C1 and C3) appear as triplets due to geminal coupling with fluorine.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for phenols) or EI.[1]
-
Molecular Formula: C
H F O[1] -
Molecular Weight: 170.16 g/mol [1]
-
Key Signals:
-
m/z 169 [M-H]
: Base peak in negative mode (Phenoxide ion).[1] -
m/z 150 [M - HF]: Fragmentation peak often observed in EI or high-energy CID, corresponding to the loss of hydrogen fluoride.
-
Infrared Spectroscopy (IR)
-
3300 - 3400 cm
: Broad O-H stretch (Phenol).[1] -
1100 - 1250 cm
: Strong C-F stretching vibrations (distinctive vs. parent indanol).[1]
Part 3: Experimental Protocols
Synthesis & Isolation Workflow
The most reliable route to high-purity 2,2-difluoro-5-indanol is via the deoxyfluorination of 5-methoxy-2-indanone followed by demethylation.[1]
Step 1: Deoxyfluorination
-
Reagents: 5-methoxy-2-indanone, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, DCM (Dichloromethane).
-
Protocol:
-
Dissolve 5-methoxy-2-indanone (1.0 eq) in anhydrous DCM under N
atmosphere. -
Cool to 0°C.
-
Add Deoxo-Fluor (1.5 - 2.0 eq) dropwise.[1] Caution: Exothermic.[1]
-
Allow to warm to Room Temperature (RT) and stir for 16-24 hours.
-
Quench: Pour slowly into saturated NaHCO
(aq). Gas evolution (CO ) will occur. -
Extraction: Extract with DCM (3x). Dry organic layer over Na
SO .[1][2][3] -
Purification: Flash Column Chromatography (Hexanes/EtOAc). Product: 2,2-difluoro-5-methoxyindane.[1]
-
Step 2: Demethylation (Ether Cleavage)
-
Reagents: 2,2-difluoro-5-methoxyindane, BBr
(Boron tribromide), DCM. -
Protocol:
-
Dissolve intermediate from Step 1 in anhydrous DCM at -78°C.
-
Add BBr
(1.0 M in DCM, 3.0 eq) dropwise. -
Warm slowly to 0°C or RT and monitor by TLC/LC-MS.
-
Quench: Cool to 0°C and carefully add MeOH (exothermic) or ice water.
-
Workup: Extract with EtOAc. Wash with brine.[3]
-
Purification: Silica Gel Chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Workflow Diagram
Caption: Two-step synthetic pathway from commercially available 5-methoxy-2-indanone.
References
-
Wallace, E. M., et al. (2016).[1] A Fluorinated Indane Derivative (PT2385) as a Selective HIF-2
Inhibitor for the Treatment of Renal Cell Carcinoma.[1] Journal of Medicinal Chemistry, 59(9), 4264–4280. -
Peloton Therapeutics, Inc. (2015).[1] Heteroaryl Compounds and Methods of Use. WO Patent 2015/160636. (Describes synthesis of difluoroindane scaffolds).
-
Middleton, W. J. (1975).[1] New fluorinating reagents.[1] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Foundational protocol for gem-difluorination of ketones).
Sources
A Comparative Guide to the Biological Activity of 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol Based Inhibitors of HIF-2α
This guide provides an in-depth comparative analysis of inhibitors based on the 2,2-difluoro-2,3-dihydro-1H-inden-5-ol scaffold, a cornerstone in the development of targeted therapies against the Hypoxia-Inducible Factor-2α (HIF-2α). As researchers and drug development professionals, understanding the nuances of inhibitor potency and the methodologies used to determine them is critical for advancing novel therapeutics. This document synthesizes field-proven insights with technical data to serve as a definitive benchmark for this important class of compounds.
Introduction: A Privileged Scaffold for a "Undruggable" Target
For decades, transcription factors were considered largely "undruggable" due to their lack of deep, well-defined catalytic pockets. The discovery that the PAS-B domain of the HIF-2α subunit contains a large internal cavity susceptible to small-molecule binding represented a landmark achievement in oncology.[1] This opened the door for the development of a new class of therapeutics, particularly for clear cell renal cell carcinoma (ccRCC), where HIF-2α is a primary oncogenic driver.[1][2]
The 2,2-difluoro-2,3-dihydro-1H-inden-5-ol scaffold has emerged as a highly effective pharmacophore for targeting this pocket. Inhibitors built on this core, such as PT2385 and its clinically approved successor Belzutifan (PT2977), have demonstrated the profound therapeutic potential of direct HIF-2α antagonism.[3][4] This guide will dissect the biological activity of these pioneering compounds, establishing clear benchmarks and providing the experimental frameworks necessary for their evaluation.
Section 1: The VHL-HIF-2α Axis: The Central Signaling Pathway in ccRCC
In the majority of ccRCC cases, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[2] Under normal oxygen conditions (normoxia), the pVHL protein is a key component of an E3 ubiquitin ligase complex that targets the HIF-α subunits for proteasomal degradation.[5][6] Loss of pVHL function leads to the constitutive stabilization and accumulation of HIF-α, primarily the HIF-2α isoform, even in the presence of oxygen. This "pseudohypoxic" state drives the transcription of a suite of genes responsible for angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and metabolic reprogramming, which are hallmarks of ccRCC.[6][7][8]
The mechanism of action for inden-ol based inhibitors is to physically occupy the PAS-B pocket of HIF-2α, preventing its crucial heterodimerization with its partner, ARNT (Aryl hydrocarbon receptor nuclear translocator, also known as HIF-1β).[5][9] This disruption of the HIF-2α/ARNT complex is the critical inhibitory event that blocks downstream gene transcription.
Section 2: Comparative Benchmarks of Inhibitor Potency
The potency of a HIF-2α inhibitor is assessed through a hierarchy of assays, from direct biochemical binding to functional cellular outcomes. PT2385 was the first-in-class compound to demonstrate clinical activity, and its successor, Belzutifan (PT2977), was optimized for increased potency and improved pharmacokinetic properties.[3][4] The data below provides a quantitative comparison.
| Compound | Target | Assay Type | Potency Metric | Value (nM) | Reference(s) |
| PT2385 | HIF-2α | Biochemical (Dimerization) | Ki | < 50 | [10][11] |
| HIF-2α | Biophysical (Binding) | Kd | ~167 | [12] | |
| HIF-2α | Cell-Based (HRE-Luciferase) | EC50 | 27 | [13] | |
| HIF-2α | Cell-Based (VEGFA Secretion) | EC50 | 41 | [13] | |
| Belzutifan (PT2977) | HIF-2α | Biochemical (Dimerization, TR-FRET) | Ki | ~23 | [14] |
| HIF-2α | Cell-Based (General) | IC50 | 9 | [15][16] | |
| HIF-2α | Cell-Based (HRE-Luciferase) | IC50 | 17 | [14] |
Field Insights: The ~2-fold increase in biochemical potency and ~3-fold enhancement in cellular activity from PT2385 to Belzutifan highlight a successful lead optimization campaign. While these differences in nanomolar potency may seem minor, they can translate into significant advantages in the clinic, including lower required therapeutic doses and potentially wider therapeutic windows. Newer compounds, such as AB521, NKT-2152, and DFF332, are now in clinical development and will establish the next generation of benchmarks for this target class.[9][17][18]
Section 3: Gold-Standard Experimental Protocols for Benchmarking
Reproducible and robust data is the bedrock of drug development. The following protocols describe standard, self-validating methodologies for characterizing HIF-2α inhibitors.
Protocol 1: Cell-Based HRE-Luciferase Reporter Assay
This assay provides a functional readout of the entire HIF-2α transcriptional pathway within a relevant cellular context. It is the most common method for determining the cellular IC50 of these inhibitors.
Causality: The choice of a VHL-deficient ccRCC cell line (e.g., 786-O) is critical as it provides the necessary context of constitutive HIF-2α stabilization. The HRE-luciferase reporter construct directly links the transcriptional activity of the HIF-2α/ARNT complex to a quantifiable light output, providing a highly sensitive and specific signal.
Step-by-Step Methodology:
-
Cell Culture: Maintain 786-O cells that have been stably transfected with a plasmid containing multiple copies of the Hypoxia Response Element (HRE) upstream of a firefly luciferase reporter gene.
-
Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Belzutifan) in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar. Prepare a DMSO-only vehicle control.
-
Inhibitor Treatment: Dilute the compound serial dilutions into the cell culture medium and add to the appropriate wells. Incubate for 24-48 hours. The incubation time is chosen to allow for inhibitor action and subsequent changes in luciferase gene expression and protein turnover.
-
Lysis and Luminescence Reading: Remove the medium. Add a passive lysis buffer to each well and incubate according to the manufacturer's instructions to release cellular contents.
-
Signal Detection: Add the luciferase substrate solution to each well. Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the signal of treated wells to the vehicle control (defined as 100% activity).
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the luciferase signal by 50%.[14]
-
Sources
- 1. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-2α inhibitors in clear cell renal cell carcinoma: a clinical pharmacy perspective on lipid metabolism, therapeutic management, and resistance strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. urotoday.com [urotoday.com]
- 7. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance | MDPI [mdpi.com]
- 8. jkcvhl.com [jkcvhl.com]
- 9. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
2,2-difluoro-2,3-dihydro-1H-inden-5-ol proper disposal procedures
Operational Guide: Disposal of 2,2-difluoro-2,3-dihydro-1H-inden-5-ol
Core Directive & Executive Summary
Do not treat this compound as standard organic waste. 2,2-difluoro-2,3-dihydro-1H-inden-5-ol (CAS: 1470-94-6 derivative/analog) presents a dual-hazard profile: phenolic toxicity and fluorinated thermal decomposition risks .
Standard incineration of non-halogenated organics often lacks the acid gas scrubbing capacity required for fluorinated compounds. Burning this substance without proper controls releases Hydrogen Fluoride (HF) , a highly corrosive gas that damages incinerator linings and poses severe environmental risks.
Immediate Action Plan:
-
Segregate from non-halogenated solvents.
-
Classify as "Halogenated Organic Waste."
-
Label explicitly with "Potential HF Generator upon Combustion."
Technical Hazard Assessment (The "Why")
To ensure safety, we must understand the molecular behavior of the compound during the disposal lifecycle.
| Feature | Chemical Moiety | Operational Hazard |
| Toxicity/Corrosivity | Phenolic Hydroxyl (-OH) | Phenols are rapidly absorbed through skin, causing systemic toxicity and chemical burns. They are acidic (pKa ~10). |
| Thermal Risk | Gem-difluoro group (-CF2-) | The C-F bond is the strongest in organic chemistry. Breaking it during incineration requires high temperatures (>1100°C) and generates HF gas. |
| Reactivity | Indane Ring System | Generally stable, but can form explosive mixtures if nitrated or mixed with strong oxidizers (e.g., Nitric Acid). |
Pre-Disposal Characterization & Segregation
Before disposal, you must characterize the waste state.[1][2] Use this self-validating checklist:
-
Check pH: If the waste is an aqueous solution, is it < 2 or > 12.5? (If yes, it carries the D002 Corrosive waste code).
-
Check Oxidizers: Is the compound mixed with nitric acid, perchlorates, or peroxides? STOP. Do not mix with organic solvents. This requires a separate "Oxidizer" waste stream to prevent explosion.
-
Check Halogen Content: Confirm the presence of Fluorine.[3][4] This dictates the "Halogenated" waste stream.
Waste Stream Designation
-
Correct Stream: Halogenated Organic Waste (Solid or Liquid).[5]
-
Incorrect Stream: Non-halogenated solvents (e.g., Acetone/Ethanol waste) or Aqueous Sanitary Sewer.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable for: Expired reagent, contaminated gloves, weighing boats, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction/transport.
-
Bagging: Double-bag the solid waste in clear, 4-mil polyethylene bags before placing it in the drum. This prevents dust inhalation when the waste facility opens the container.
-
Labeling:
-
Primary Constituent: "2,2-difluoro-2,3-dihydro-1H-inden-5-ol"
-
Hazard Checkbox: Toxic, Irritant.[6]
-
Critical Note: Write "FLUORINATED ORGANIC SOLID" clearly on the tag.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction workups.
-
Compatibility Check: Ensure the solvent carrier is compatible with HDPE or Glass.
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic, neutralize to pH 6–8 using Sodium Bicarbonate before adding to the waste drum. This reduces the risk of container degradation.[7]
-
Segregation: Pour into the Halogenated Solvent carboy (Red can/Yellow safety can).
-
Why? Waste haulers burn halogenated waste in specific kilns with caustic scrubbers to neutralize HF.
-
-
Log Entry: Record the volume and specific chemical name on the waste log immediately. Do not write "Organic Waste." Write "Fluorinated Phenol Solution."
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points for disposing of this compound.
Caption: Decision tree ensuring segregation from oxidizers and correct routing to HF-scrubbing incineration facilities.
Regulatory & Compliance Framework
Adhering to these codes ensures you meet US EPA (RCRA) and EU standards.
-
RCRA Waste Codes (USA):
-
D002 (Corrosivity): If pH ≤ 2 or ≥ 12.5.[8]
-
D022 (Chloroform) / D001 (Ignitable): Often applied if mixed with other solvents.
-
Note: While this specific CAS is not "U-Listed" (like Phenol U188), it must be managed as a Characteristic Hazardous Waste .
-
-
European Waste Catalogue (EWC):
-
07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.
-
Emergency Contingencies
Spill Cleanup Procedure:
-
Evacuate the immediate area if dust is airborne.[9]
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and an N95/P100 respirator (dust mask) if solid.
-
Neutralization: If liquid spill, apply a clay-based absorbent (e.g., Vermiculite) or a commercial solvent spill pad.
-
Decontamination: Wash the surface with a dilute soap/water solution. Do not use bleach (potential reaction with phenols).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 1910.1000 Table Z-1. [Link]
Sources
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. reginfo.gov [reginfo.gov]
- 4. rivm.nl [rivm.nl]
- 5. nyu.edu [nyu.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
